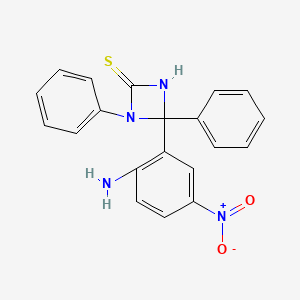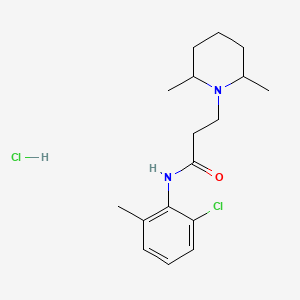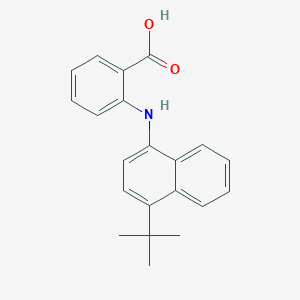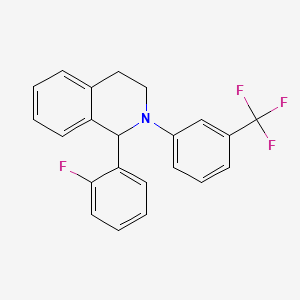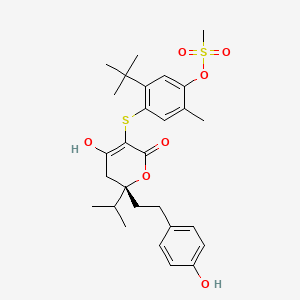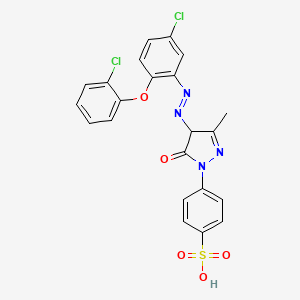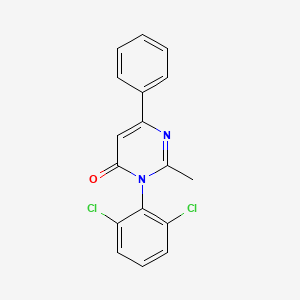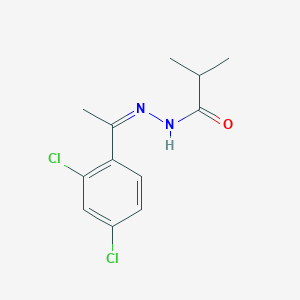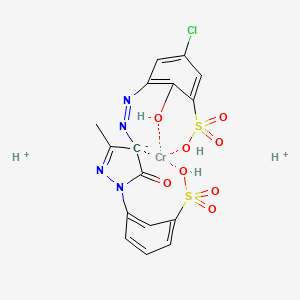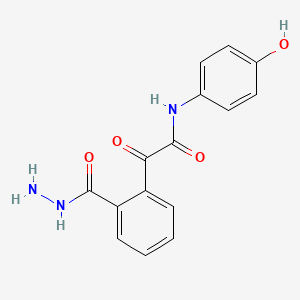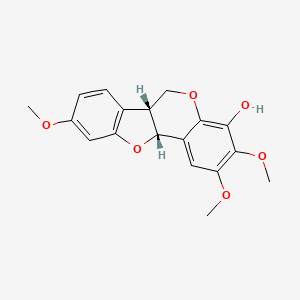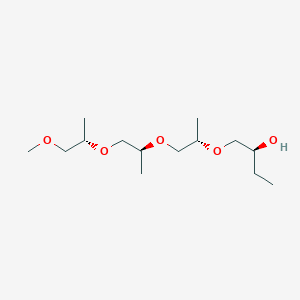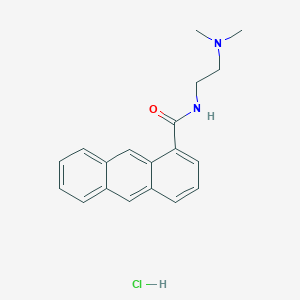
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride typically involves the reaction of 1-anthracenecarboxylic acid with 2-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound, often with hydrogenated functional groups.
Substitution: Substituted anthracene derivatives with various functional groups replacing the dimethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe due to its anthracene moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA due to its planar anthracene structure, affecting DNA replication and transcription. Additionally, the dimethylaminoethyl group can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 1-Chloro-2-dimethylaminoethane hydrochloride
Uniqueness
N-(2-Dimethylaminoethyl)-1-anthracenecarboxamide hydrochloride is unique due to its combination of an anthracene moiety with a dimethylaminoethyl group. This structure imparts both fluorescent properties and the ability to interact with biological molecules, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
112022-20-5 |
|---|---|
Molekularformel |
C19H21ClN2O |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]anthracene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-21(2)11-10-20-19(22)17-9-5-8-16-12-14-6-3-4-7-15(14)13-18(16)17;/h3-9,12-13H,10-11H2,1-2H3,(H,20,22);1H |
InChI-Schlüssel |
QWNWUICYMHSPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


